molecular formula C23H15ClFN5OS B2751164 7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-86-6

7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2751164
M. Wt: 463.92
InChI Key: QCJYIIZETHUQIJ-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They are used in designing bioactive compounds displaying various activities such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .


Synthesis Analysis

The synthesis of similar compounds, like 7-chloro-4-aminoquinoline derivatives, has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .


Molecular Structure Analysis

The structures of these products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents and their positions on the quinazoline ring .

Scientific Research Applications

Antitumor and Antibacterial Applications

  • Novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase (TS), exhibiting antitumor and/or antibacterial properties. The synthesis involved appending appropriately substituted aryl thiols to key intermediates, showing significant inhibition against human TS, indicating their potential as antitumor agents (Gangjee et al., 1996).

Enzyme Inhibition for Drug Discovery

  • Research into pyrido[4,3-d]pyrimidin-4(3H)-ones and quinazolin-4(3H)-ones explores the synthesis of compounds via amidine N-arylation, applicable for creating quinazolin-4(3H)-ones, which are crucial in developing inhibitors for enzymes like EGFR, a target in cancer therapy (Li et al., 2013).

Novel Heterocyclic Compound Synthesis

  • The synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents indicates the potential of incorporating such motifs for developing new antimicrobial agents. These compounds were synthesized through various reactions, yielding pyran, pyridine, and pyridazine derivatives, among others, tested for antibacterial activity with some showing high activities (Azab et al., 2013).

Antimalarial Activity

  • A series of novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties were synthesized and evaluated in silico against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), aiming to identify better antimalarials. This research demonstrates the application of quinazolin-2,4-dione derivatives in targeting pfDHODH to discover new antimalarial compounds (Abdelmonsef et al., 2020).

Future Directions

Quinazoline derivatives are being actively researched for their potential as therapeutic agents in various diseases, including cancer . Therefore, the future directions in this field could involve the design and synthesis of new quinazoline derivatives with improved biological activities and safety profiles.

properties

IUPAC Name

7-chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN5OS/c24-14-5-10-20-26-17(11-21(31)30(20)12-14)13-32-23-28-19-4-2-1-3-18(19)22(29-23)27-16-8-6-15(25)7-9-16/h1-12H,13H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJYIIZETHUQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

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